N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Overview
Description
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyano group, a trifluoromethoxy group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the direct treatment of 4-(trifluoromethoxy)aniline with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another approach involves stirring ethyl cyanoacetate with 4-(trifluoromethoxy)aniline at 70°C for several hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can engage in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl cyanoacetates, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and thiazines, which are synthesized through condensation and substitution reactions .
Scientific Research Applications
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano and trifluoromethoxy groups contribute to its binding affinity and specificity, enabling it to modulate biological pathways and exert its effects . The compound’s ability to form stable complexes with proteins makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Cyano-2-(trifluoromethoxy)acetanilide: Another closely related compound with similar functional groups.
Uniqueness
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide stands out due to the presence of both cyano and trifluoromethoxy groups, which impart unique chemical properties and reactivity. These features make it particularly useful in the synthesis of complex heterocyclic compounds and in studies involving enzyme inhibition and protein-ligand interactions .
Properties
IUPAC Name |
N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNAXXJVYFEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371565 | |
Record name | N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-19-0 | |
Record name | N-[4-Cyano-2-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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